molecular formula C21H30N2O3S B3128659 ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate CAS No. 338965-99-4

ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate

Cat. No. B3128659
CAS RN: 338965-99-4
M. Wt: 390.5 g/mol
InChI Key: ONLYUBBWAMUGEU-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate is a chemical compound with potential applications in scientific research. It is a derivative of imidazole and has been synthesized using various methods.

Scientific Research Applications

Antiprotozoal Activity

  • Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate and its derivatives show significant antiprotozoal activity. A study synthesized various derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited strong activity, with some showing even better results than the standard drug, metronidazole (Pérez‐Villanueva et al., 2013).

Crystal Structure Analysis

  • The crystal structure of compounds related to ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate, like azilsartan methyl ester ethyl acetate hemisolvate, has been studied. These analyses provide insights into the molecular conformations and interactions, which are essential for understanding the compound's chemical behavior (Li et al., 2015).

Antibacterial and Cytotoxicity Studies

  • Derivatives of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate have been synthesized and tested for their antibacterial activity and cytotoxicity. These studies are crucial for evaluating the potential of these compounds in medicinal chemistry, especially in developing new antibacterial agents and assessing their safety profile (Patil et al., 2010).

Antioxidative Properties

  • Research on the antioxidative properties of compounds structurally related to ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate has been conducted. These studies contribute to understanding the potential use of these compounds as antioxidants, which can be beneficial in pharmaceutical and nutraceutical applications (Makkar & Chakraborty, 2018).

Corrosion Inhibition

  • Imidazole derivatives, including those related to ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate, have been synthesized and evaluated for their corrosion protection properties on mild steel. These studies are significant for industrial applications, particularly in protecting metal surfaces from corrosion (Krim et al., 2016).

properties

IUPAC Name

ethyl 2-[2-[(4-methoxyphenyl)methylsulfanyl]-4,5-dipropylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-5-8-18-19(9-6-2)23(14-20(24)26-7-3)21(22-18)27-15-16-10-12-17(25-4)13-11-16/h10-13H,5-9,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLYUBBWAMUGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N(C(=N1)SCC2=CC=C(C=C2)OC)CC(=O)OCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
Reactant of Route 5
ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
Reactant of Route 6
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate

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